molecular formula C10H7O4S- B1231551 Naphthalen-2-yl sulfate

Naphthalen-2-yl sulfate

Cat. No.: B1231551
M. Wt: 223.23 g/mol
InChI Key: HXEZIDSFDHEIIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthyl sulfate(1-) is an aryl sulfate oxoanion resulting from the deprotonation of the sulfooxy group of 2-naphthyl sulfate. The major microspecies at pH 7.3. It is a conjugate base of a 2-naphthyl sulfate.

Properties

Molecular Formula

C10H7O4S-

Molecular Weight

223.23 g/mol

IUPAC Name

naphthalen-2-yl sulfate

InChI

InChI=1S/C10H8O4S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1

InChI Key

HXEZIDSFDHEIIQ-UHFFFAOYSA-M

SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-]

Synonyms

2-naphthol sulfate
2-naphthyl sulfate
2-naphthyl sulfate, potassium salt
2-naphthyl sulfate, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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